1-Amino-3-(3,4-dimethoxyphenyl)-2-propene
Description
1-Amino-3-(3,4-dimethoxyphenyl)-2-propene is a substituted propenylamine derivative featuring a 3,4-dimethoxyphenyl group and an amino functional group. This compound is of interest due to its structural similarity to bioactive molecules with neurotrophic, cytotoxic, or enzyme-inhibitory properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
QIWFEXIJCDVGGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Moieties
The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules. Below is a comparison with key analogs:
trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9)
- Structure : Cyclohexene core with dual 3,4-dimethoxyphenyl and styryl substituents.
- Bioactivity : Exhibited significant cytotoxicity against A549 (lung), MCF7 (breast), and HepG2 (liver) cancer cell lines, with IC50 values ranging from 2.73 ± 0.86 μM to 24.14 ± 3.12 μM .
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7)
- Structure: Butenol chain with a terminal 3,4-dimethoxyphenyl group.
- Bioactivity: Demonstrated weaker cytotoxicity (IC50 > 24 μM) compared to compounds 8 and 9, suggesting the amino group in the target compound may enhance bioactivity .
1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC)
- Structure: Curcuminoid derivative with a β-diketone core.
- Bioactivity : Inhibits DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation. However, rapid metabolism limits its therapeutic utility .
- Key Difference: The β-diketone moiety in TMC is absent in the target compound, which instead has an amino group. This substitution may alter metabolic stability and target specificity.
Functional Group Variations
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
- Structure : Chalcone derivative with a ketone group.
- Chemical Reactivity: The α,β-unsaturated ketone enables Michael addition reactions, a feature absent in the amino-substituted target compound .
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol Hydrochloride
Chemical Stability and Reactivity
- β-O-4 Lignin Model Compounds: Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol. Reactivity: Undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu, 30°C), generating 3,4-dimethoxybenzoic acid . Key Insight: The absence of ether linkages in the target compound may confer greater stability under alkaline conditions.
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